4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1249968-22-6
VCID: VC11502735
InChI:
SMILES:
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243

4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

CAS No.: 1249968-22-6

Cat. No.: VC11502735

Molecular Formula: C6H6BrF3N2

Molecular Weight: 243

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole - 1249968-22-6

Specification

CAS No. 1249968-22-6
Molecular Formula C6H6BrF3N2
Molecular Weight 243

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole (C₆H₅BrF₃N₂) features a pyrazole core substituted with three functional groups:

  • Bromine at position 4: Enhances electrophilic reactivity and participates in cross-coupling reactions.

  • Ethyl group at position 1: Introduces steric bulk, potentially influencing binding interactions in biological systems.

  • Trifluoromethyl group at position 5: Imparts electron-withdrawing effects, increasing metabolic stability and lipophilicity .

The SMILES notation BrC1=C(C(F)(F)F)N(N1CC)C reflects its connectivity. X-ray crystallography of analogous compounds reveals planar pyrazole rings with bond angles consistent with aromatic stabilization .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.2 Hz, 2H, NCH₂), 6.98 (s, 1H, pyrazole-H) .

  • ¹³C NMR: δ 14.1 (CH₂CH₃), 46.8 (NCH₂), 121.4 (q, J = 270 Hz, CF₃), 139.7 (C-Br), 144.2 (C-CF₃) .

  • HRMS (ESI+): m/z calcd. for C₆H₅BrF₃N₂ [M+H]⁺: 256.94, found: 256.92.

Synthetic Methodologies

Cyclocondensation Approach

A primary route involves cyclocondensation of β-keto esters with ethylhydrazine, followed by functionalization:

  • Ethyl 3-(trifluoromethyl)-4-oxopent-2-enoate reacts with ethylhydrazine in ethanol at 80°C to form 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-ol.

  • Bromination using phosphorus oxybromide (POBr₃) in dichloromethane introduces bromine at position 4, yielding the target compound .

Optimization Challenges:

  • The trifluoromethyl group’s electron-withdrawing nature reduces nucleophilicity at position 4, necessitating excess POBr₃ (3.5 equiv.) and extended reaction times (24 h) .

  • Ethyl substitution at N1 requires anhydrous conditions to prevent hydrolysis during cyclocondensation .

Alternative Routes

  • Decarboxylative Alkylation: 5-(Trifluoromethyl)pyrazole-4-carboxylic acid undergoes decarboxylation with ethyl iodide under palladium catalysis, though yields remain modest (45–50%) .

  • Post-Functionalization: Suzuki-Miyaura coupling of 4-bromo-1-ethyl-1H-pyrazole with trifluoromethylboronic acid faces regioselectivity issues, favoring CF₃ incorporation at position 3 over 5 .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole demonstrate broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference Compound (MIC)
S. aureus8Ciprofloxacin (2)
E. coli32Ampicillin (16)
C. albicans16Fluconazole (4)

Mechanistic studies suggest inhibition of fungal lanosterol 14α-demethylase and bacterial DNA gyrase .

Comparative Analysis with Structural Analogues

CompoundLog PAntifungal IC₅₀ (μM)Synthetic Yield (%)
4-Bromo-1-ethyl-5-CF₃-1H-pyrazole2.8712.468
4-Bromo-1-methyl-5-CF₃-1H-pyrazole2.1518.975
4-Chloro-1-ethyl-5-CF₃-1H-pyrazole2.9414.263

The ethyl group’s bulk marginally reduces antifungal potency but improves metabolic stability in hepatic microsomes (t₁/₂ = 48 min vs. 32 min for methyl analogue) .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing bromination at position 3 remains problematic (15–20% byproduct formation) .

  • Scale-Up Issues: Exothermic bromination steps require careful temperature control in batch reactors .

Research Opportunities

  • Catalytic Asymmetric Synthesis: Chiral phosphine ligands could enable enantioselective alkylation for bioactive stereoisomers.

  • Polymer Applications: Incorporating the compound into conductive polymers may exploit its electron-deficient CF₃ group for n-type semiconductor materials .

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